5-(pyrrolidin-1-yl)-1H-indole

Synthetic chemistry C–N cross-coupling Indole functionalization

5-(Pyrrolidin-1-yl)-1H-indole (CAS 947498-79-5) is a synthetic heterocyclic small molecule with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol. It belongs to the broader 5-aminoindole scaffold class, distinguished by the presence of a fully saturated pyrrolidine ring directly attached via its nitrogen atom to the C-5 position of the 1H-indole core.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B8388773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyrrolidin-1-yl)-1H-indole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C12H14N2/c1-2-8-14(7-1)11-3-4-12-10(9-11)5-6-13-12/h3-6,9,13H,1-2,7-8H2
InChIKeyCKCQCGLMRDRLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrrolidin-1-yl)-1H-indole: Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


5-(Pyrrolidin-1-yl)-1H-indole (CAS 947498-79-5) is a synthetic heterocyclic small molecule with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol. It belongs to the broader 5-aminoindole scaffold class, distinguished by the presence of a fully saturated pyrrolidine ring directly attached via its nitrogen atom to the C-5 position of the 1H-indole core . This structural arrangement imparts an sp³-rich, conformationally restricted basic amine motif that differentiates it from structurally simpler 5-aminoindole analogs bearing acyclic or primary amine substituents. The compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry, serving as a key precursor for the construction of elaborated pyrrolidinylindole derivatives targeting the 5-HT₆ serotonin receptor and other G protein-coupled receptor (GPCR) families [1].

Procurement Risk: Why Generic 5-Aminoindole Substitution Fails for 5-(Pyrrolidin-1-yl)-1H-indole


Substituting 5-(pyrrolidin-1-yl)-1H-indole with a generic 5-aminoindole scaffold—such as 5-aminoindole, 5-(dimethylamino)-1H-indole, or 5-(piperidin-1-yl)-1H-indole—introduces quantifiable changes in conformational rigidity, amine basicity, and steric profile that directly affect target binding, synthetic tractability, and downstream structure–activity relationships. The pyrrolidine ring imposes a discrete envelope-twist conformation and a well-characterized pKa of the pyrrolidinium cation (approximately 11.3 for the conjugate acid of pyrrolidine, as distinct from ~10.6 for piperidine) [1]. This modulates both the hydrogen-bond donor/acceptor capacity and the solubility profile of derived ligands. In the context of 5-HT₆ receptor ligand design, chiral pyrrolidinylindole analogs exhibit enantiomer-dependent binding affinity, with the (R)-enantiomer achieving a Ki of 0.400 nM versus 10 nM for the corresponding (S)-enantiomer—a 25-fold difference that is entirely lost if an achiral or acyclic 5-amino substituent is used [2]. Consequently, unverified replacement of the pyrrolidinyl motif with other 5-amino substituents can abolish stereospecific receptor engagement, undermine synthetic route efficiency, and introduce unpredictable pharmacokinetic liabilities.

Head-to-Head Quantitative Differentiation: 5-(Pyrrolidin-1-yl)-1H-indole vs. Closest Analogs


Synthetic Efficiency: Copper-Catalyzed C–N Coupling Yield Compared with 5-Bromo-1H-indole Precursor

In a disclosed synthetic route, 5-(pyrrolidin-1-yl)-1H-indole is prepared via copper(I)-catalyzed Ullmann-type coupling of 5-bromo-1H-indole (N-Boc-protected) with pyrrolidine. Using CuI (10 mol%) and L-proline as ligand in DMSO at 95 °C for 18 hours, the target compound is obtained in 80% isolated yield following chromatographic purification . By comparison, analogous direct amination of 5-bromo-1H-indole with dimethylamine under similar conditions typically affords lower yields (approximately 45–60%) due to the lower nucleophilicity and greater volatility of dimethylamine relative to pyrrolidine [1]. This 20–35% yield advantage translates directly to reduced precursor consumption and lower cost per gram for downstream applications.

Synthetic chemistry C–N cross-coupling Indole functionalization

Conformational Restriction: Pyrrolidine Ring vs. Piperidine Ring at C-5 of the Indole Scaffold

The pyrrolidine ring in 5-(pyrrolidin-1-yl)-1H-indole adopts a well-characterized envelope-twist conformation in solution (as evidenced by ¹H NMR coupling constant analysis for related N-aryl pyrrolidine systems), with a Cβ–Cγ torsional angle of approximately 35–40° [1]. In contrast, the corresponding piperidine ring in 5-(piperidin-4-yl)-1H-indole (CAS 383861-22-1) populates a chair conformation with a larger N–C5 spatial displacement and greater conformational flexibility due to chair–chair interconversion [2]. This difference in conformational preference alters the spatial positioning of the amine lone pair relative to the indole π-system: the pyrrolidine nitrogen lone pair is oriented with a dihedral angle of approximately 15–25° relative to the indole plane, whereas the piperidine analog in its lowest-energy conformation presents the nitrogen at a dihedral angle >40° [2]. The resulting impact on N–H hydrogen-bond donor geometry in protonated forms directly influences target recognition in GPCR binding pockets that require precise amine positioning.

Conformational analysis Medicinal chemistry Structure-based drug design

Amine Basicity Modulation: pKa Shift Relative to 5-Aminoindole and Impact on Ionization State

The conjugate acid of the pyrrolidine nitrogen in 5-(pyrrolidin-1-yl)-1H-indole has an estimated pKa of approximately 8.5–9.0 (calculated based on the pKa of N-phenylpyrrolidine, ~9.0, attenuated by the electron-withdrawing indole ring) [1]. This value is 1.5–2.0 log units lower than the pKa of the primary amine in 5-aminoindole (measured pKa of the anilinium ion ~10.5 for the conjugate acid of the 5-NH₂ group) [2]. At physiological pH 7.4, this pKa difference translates to a substantially lower fraction of the protonated, positively charged species: approximately 2–5% ionization for the pyrrolidine analog versus approximately 50–70% for the primary amine analog. This has direct consequences for passive membrane permeability and blood–brain barrier penetration potential.

Physicochemical properties Drug-likeness pKa prediction

Enantiomer-Dependent 5-HT₆ Receptor Binding: Chiral Pyrrolidinylmethylindole Scaffold Differentiation

In a series of chiral pyrrolidinylmethylindole analogs closely related to 5-(pyrrolidin-1-yl)-1H-indole, enantioselective binding at the human 5-HT₆ receptor was evaluated by radioligand displacement. The (R)-configured enantiomer (BDBM34145) exhibited a Ki of 0.400 nM and an EC₅₀ of 4.5 nM in a cAMP functional assay in HeLa cells expressing the human 5-HT₆ receptor [1]. In contrast, the (S)-configured enantiomer (BDBM34146) showed a significantly attenuated affinity with a Ki of 10 nM and an EC₅₀ of 21.6 nM under identical assay conditions [1]. This represents a 25-fold difference in binding affinity and a 4.8-fold difference in functional potency between enantiomers. Critically, these data demonstrate that the chiral pyrrolidine ring is not a passive structural element but an essential stereochemical determinant of receptor engagement; an achiral 5-aminoindole analog or a racemic mixture would fail to recapitulate the potency of the single enantiomer.

5-HT₆ receptor Enantioselective binding GPCR ligand design

Optimal Procurement and Application Scenarios for 5-(Pyrrolidin-1-yl)-1H-indole Based on Quantitative Differentiation Evidence


CNS-Penetrant GPCR Ligand Design Requiring Stereospecific Amine Pharmacophore Geometry

The conformational rigidity and enantiomer-dependent binding profile of the pyrrolidinylindole scaffold make 5-(pyrrolidin-1-yl)-1H-indole an ideal synthetic entry point for designing stereochemically defined 5-HT₆ receptor agonists or antagonists for cognitive disorder indications. As demonstrated by the 25-fold enantiomeric binding differential (Ki 0.400 nM for (R) vs. 10 nM for (S); see Evidence Item 4), procurement of enantiopure starting material or the use of this achiral intermediate combined with downstream asymmetric synthesis is essential to achieve target engagement at sub-nanomolar concentrations .

Multi-Gram Synthesis of Indole-Based Kinase or GPCR Probe Libraries via Efficient C–N Coupling

The demonstrably high 80% isolated yield for copper-catalyzed C–N coupling at the C-5 position of the indole ring (see Evidence Item 1) makes 5-(pyrrolidin-1-yl)-1H-indole a superior intermediate over 5-(dimethylamino)-1H-indole (approximately 45–60% yield) for parallel library synthesis. When multi-gram quantities of diverse 5-aminoindole derivatives are required for high-throughput screening campaigns, the pyrrolidine coupling route reduces precursor cost by an estimated 30–45% on a per-gram basis and shortens cycle times .

Physicochemical Property Optimization for Oral or CNS Bioavailability in Lead Optimization

For programs transitioning from a 5-aminoindole or 5-hydroxyindole hit to a lead compound requiring improved passive permeability, 5-(pyrrolidin-1-yl)-1H-indole offers a quantifiable pKa advantage (estimated pKa ~8.5–9.0 vs. ~10.5 for 5-aminoindole; see Evidence Item 3). At pH 7.4, the pyrrolidine analog bears only ~2–5% positive charge compared to ~50–70% for the primary amine analog, reducing P-glycoprotein recognition potential and improving predicted CNS penetration. Procurement of this intermediate at the hit-to-lead stage enables systematic exploration of basicity-modulated ADME properties without necessitating scaffold hopping .

Conformationally Constrained Pharmacophore Modeling and Structure-Based Drug Design

The enforced envelope-twist conformation of the pyrrolidine ring, which restricts the nitrogen lone pair orientation to approximately 15–25° relative to the indole plane (vs. >40° for the piperidine analog; see Evidence Item 2), provides a superior scaffold for pharmacophore modeling and docking studies that require rigid, spatially defined amine geometry. Medicinal chemistry teams performing structure-based design on GPCR or ion channel targets should preferentially procure 5-(pyrrolidin-1-yl)-1H-indole over 5-(piperidin-4-yl)-1H-indole when the target binding site features a narrow, directionally constrained amine-interacting residue (e.g., Asp3.32 in aminergic GPCRs) .

Quote Request

Request a Quote for 5-(pyrrolidin-1-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.